molecular formula C15H15NO3 B13001280 Methyl 6-(benzyloxy)-5-methylnicotinate

Methyl 6-(benzyloxy)-5-methylnicotinate

Cat. No.: B13001280
M. Wt: 257.28 g/mol
InChI Key: UOTLZIKKYYQCSH-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a nicotinic acid ester structure with a benzyloxy group at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-5-methylnicotinate typically involves the esterification of 6-(benzyloxy)-5-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(benzyloxy)-5-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-5-methylnicotinate involves its interaction with molecular targets such as nicotinic acid receptors. The benzyloxy group may enhance binding affinity and specificity, leading to potential therapeutic effects. The compound may also modulate signaling pathways associated with nicotinic acid receptors, influencing various biological processes.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the benzyloxy and methyl groups, resulting in different chemical properties and biological activities.

    Ethyl 6-(benzyloxy)-5-methylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.

    6-(Benzyloxy)-5-methylnicotinic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.

Uniqueness: Methyl 6-(benzyloxy)-5-methylnicotinate is unique due to the presence of both benzyloxy and methyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 5-methyl-6-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-11-8-13(15(17)18-2)9-16-14(11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

UOTLZIKKYYQCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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